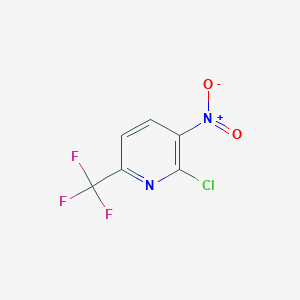

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLRRZSRLXGELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445072 | |

| Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-08-1 | |

| Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine physical properties

An In-depth Technical Guide on the Physical Properties of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to support research, development, and handling of this compound.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Weight: 226.54 g/mol [1]

-

Chemical Structure:

Physical Properties

The physical characteristics of this compound are critical for its application in synthesis, formulation, and quality control. The following table summarizes the available data.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid; may also be supplied as a light yellow to yellow liquid. | [1][2] |

| Melting Point | 85 - 87 °C | [1] |

| Boiling Point | Data not available. | |

| Solubility | Sparingly soluble in water; Moderately soluble in organic solvents. | [1] |

| Flash Point | 100 °C | [2] |

| pKa (Predicted) | -7.04 ± 0.10 | [1][2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [2] |

Note on Physical State: There is a discrepancy in the reported physical state, with some sources listing it as a crystalline solid and others as a liquid.[1][2] Given the reported melting point of 85-87 °C, the compound is expected to be a solid at standard room temperature.[1] The liquid form may refer to the compound being supplied in a molten state or dissolved in a solvent.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following are generalized, standard methodologies that are typically employed for such characterizations.

Melting Point Determination

The melting point is determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point where the entire sample has melted.

Solubility Assessment

A qualitative or semi-quantitative solubility assessment is performed to understand the compound's behavior in various solvents.

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.

-

Observation: The mixture is vortexed or agitated at a controlled temperature. The solubility is observed visually and categorized (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the saturated solution is analyzed via techniques like HPLC or UV-Vis spectroscopy.

Flash Point Measurement

The flash point is determined using a Pensky-Martens closed-cup tester.

-

Sample Preparation: The liquid sample is placed into the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: An ignition source is directed into the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Characterization Workflow

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized chemical compound like this compound.

References

Technical Guide: 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (CAS No. 117519-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a halogenated and nitrated pyridine derivative belonging to a class of compounds with significant interest in the agrochemical and pharmaceutical sectors. The presence of a trifluoromethyl group, a chloro substituent, and a nitro group on the pyridine ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and known biological activities of structurally related compounds, offering insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 117519-08-1 |

| Molecular Formula | C₆H₂ClF₃N₂O₂ |

| Molecular Weight | 226.54 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 72-73 °C[1] |

| Boiling Point | 242.5 °C at 760 mmHg |

| Density | 1.618 g/cm³ |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane.[1] |

| pKa (Predicted) | -5.31 ± 0.10 |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed two-step synthesis of the target compound.

Exemplary Experimental Protocols for Isomeric Compounds

To provide practical guidance, detailed experimental protocols for the synthesis of structurally similar isomers are provided below. These methods can be adapted by skilled chemists for the synthesis of the title compound.

3.2.1. Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine from 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [1]

This protocol demonstrates the chlorination of a hydroxypyridine precursor.

-

Materials:

-

5-Nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

-

Thionyl chloride (SOCl₂, 18.45 mL, 253 mmol)

-

N,N-Dimethylformamide (DMF, 1.957 mL, 25.3 mmol)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

-

Add N,N-dimethylformamide as a catalyst.

-

Stir the reaction mixture at 100 °C for 10 hours.

-

Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

-

Partition the concentrated residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic phase, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

-

3.2.2. Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol [2]

This protocol utilizes phosphorus oxychloride for the chlorination step.

-

Materials:

-

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg, 1.44 mmol)

-

Acetonitrile (4.5 mL)

-

Phosphorus oxychloride (0.4 mL, 4.33 mmol)

-

Benzyltrimethylammonium chloride (164 mg, 0.721 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a 25 mL flask, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol in acetonitrile.

-

Add phosphorus oxychloride and benzyltrimethylammonium chloride to the solution.

-

Stir the mixture for 3 hours at 80 °C.

-

After the reaction is complete, add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

-

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the broader class of trifluoromethylpyridine and nitropyridine derivatives exhibits significant herbicidal and insecticidal activities.[3][4] The following sections outline the likely mechanisms of action based on structurally related compounds.

Herbicidal Activity

Trifluoromethylpyridine derivatives are known to act as potent herbicides through various mechanisms.

4.1.1. Inhibition of Acetyl-CoA Carboxylase (ACCase)

Certain pyridine-based herbicides are known to inhibit ACCase, a crucial enzyme in fatty acid biosynthesis in grasses.[5] Inhibition of this enzyme disrupts membrane formation and ultimately leads to plant death.

Caption: ACCase inhibition pathway.

4.1.2. Protoporphyrinogen Oxidase (PPO) Inhibition

Some nitropyridine-containing herbicides act by inhibiting PPO, an enzyme involved in chlorophyll and heme biosynthesis.[6][7] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.

Caption: PPO inhibition leading to plant cell death.

Insecticidal Activity

Trifluoromethylpyridine moieties are present in several commercial insecticides.[5] The mechanisms of action for this class of compounds can vary.

4.2.1. Chitin Biosynthesis Inhibition

Some insect growth regulators containing a trifluoromethylpyridine structure, such as chlorfluazuron, inhibit chitin biosynthesis in insects.[5] Chitin is a critical component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to mortality.

Caption: Inhibition of chitin synthesis in insects.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While a specific synthesis protocol is not widely published, established methodologies for related isomers provide a strong foundation for its preparation. The known biological activities of the trifluoromethylpyridine and nitropyridine classes of compounds suggest that this molecule is a promising candidate for further investigation as a herbicide or insecticide. The information and protocols provided in this guide are intended to support researchers in their efforts to explore the full potential of this compound.

References

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a nitro group, and a reactive chlorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and graphical representations of synthetic workflows are included to assist researchers in its practical application.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1] |

| Molecular Weight | 226.54 g/mol | |

| CAS Number | 117519-08-1 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Moderately soluble in organic solvents | [1] |

| InChI Key | RBLRRZSRLXGELK-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers typically involves the chlorination and nitration of a suitable pyridine precursor. The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, which can be adapted for the target molecule.

Experimental Protocol: Synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine

This procedure details the conversion of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine to its chlorinated analogue.

Materials:

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel containing 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq), slowly add thionyl chloride (excess, e.g., 20 eq) at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be used in subsequent steps without further purification.

Workflow of the Synthesis:

References

An In-depth Technical Guide to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry and material science.[1][2]

Chemical Structure and Properties

This compound is a yellow crystalline solid.[1] The strategic placement of its functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a lipophilicity-enhancing trifluoromethyl group—underpins its utility in organic synthesis.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][3] |

| Molecular Weight | 226.54 g/mol | [1][3] |

| CAS Number | 117519-08-1 | [1][3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 85-87°C | [1] |

| Boiling Point | 242°C | [4] |

| Density | 1.618 g/cm³ | [4] |

| Flash Point | 100°C | [4] |

| pKa | -7.04 ± 0.10 (Predicted) | [1][4] |

| Solubility | Sparingly soluble in water, moderately soluble in organic solvents. | [1] |

Spectroscopic Data

While specific spectra were not detailed in the search results, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for the structural confirmation and purity assessment of this compound.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the nitration of a corresponding chloro-trifluoromethylpyridine precursor.

Synthesis from 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

A documented synthesis route for this compound starts from 3-Amino-2-chloro-6-(trifluoromethyl)pyridine.[4] While the specific multi-step protocol from this precursor is not fully detailed, a general procedure for a related compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, provides insight into the likely reaction conditions.

Experimental Protocol: Synthesis of a Related Compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the synthesis of an isomer, which is illustrative of the chemical transformations involved.

-

Starting Material: 5-nitro-3-(trifluoromethyl)pyridin-2-ol.[7]

-

Reagents: Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) (catalyst).[7]

-

Procedure:

-

Thionyl chloride (18.45 mL, 253 mmol) is slowly added dropwise to a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol).[7]

-

N,N-dimethylformamide (1.957 mL, 25.3 mmol) is subsequently added as a catalyst.[7]

-

The reaction mixture is stirred at 100°C for 10 hours.[7]

-

Upon completion, the reaction solution is concentrated under reduced pressure to remove excess thionyl chloride.[7]

-

The concentrated residue is partitioned between ethyl acetate (EA) and a saturated sodium bicarbonate (NaHCO₃) solution for extraction.[7]

-

The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[7]

-

-

Yield: This process yields the crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 10.86 mmol, 86% yield), which can be used in subsequent steps without further purification.[7]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 117519-08-1|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-3-Nitro-6-Trifluoromethyl Pyridine CAS#: 117519-08-1 [m.chemicalbook.com]

- 5. 117519-08-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 7. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and agrochemical research. Its specific trifluoromethyl, chloro, and nitro functional groups make it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its effective use in research and development, including reaction setup, process scale-up, and safety assessments.

This technical guide provides a summary of the available data for the boiling point and density of this compound. Due to a lack of experimentally determined values in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of these properties.

Physicochemical Data

There are also conflicting reports regarding the physical state of this compound, with some sources describing it as a light yellow to yellow liquid[1] and others as a yellow crystalline solid[2]. This discrepancy may arise from impurities or different reporting conditions.

| Property | Value | Source | Notes |

| Boiling Point | Not available | - | No experimentally determined value found for this compound. |

| Predicted Boiling Point (Isomer) | 242.3 ± 35.0 °C | [3] | For 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. |

| Boiling Point (Isomer) | ca. 251-253 °C | [4] | For 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. |

| Density | Not available | - | No experimentally determined value found for this compound. |

| Predicted Density (Isomer) | 1.618 ± 0.06 g/cm³ | [3] | For 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. |

| Flash Point | 100 °C | [1] | - |

| Appearance | Light yellow to yellow Liquid / Yellow solid | [1][2] | Conflicting reports exist. |

Experimental Protocols

In the absence of published experimental data, the following standard laboratory protocols can be employed to determine the boiling point and density of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully controlled until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6][7][8]

Determination of Density (Pycnometer or Volumetric Method)

This protocol outlines the determination of the density of a liquid sample.

Apparatus:

-

Pycnometer (a specific gravity bottle) or a calibrated volumetric flask

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

The liquid sample

Procedure:

-

The clean, dry pycnometer is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

The filled pycnometer is then weighed (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water), and weighed again (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Alternatively, if a calibrated volumetric flask of known volume (V) is used:

Logical Workflow: Role as a Chemical Intermediate

This compound is primarily utilized as a building block in organic synthesis. Its reactivity allows for the introduction of the substituted pyridine core into larger, more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. The chloro and nitro groups provide reactive sites for various chemical transformations.

Caption: Logical workflow illustrating the role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

References

- 1. 2-Chloro-3-Nitro-6-Trifluoromethyl Pyridine CAS#: 117519-08-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 72587-15-6 CAS MSDS (2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-chloro-3-nitro-5-(trifluoromethyl)pyridine [chembk.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for determining solubility in-house.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₆H₂ClF₃N₂O₂ and a molecular weight of 226.54 g/mol .[1] Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and trifluoromethyl groups, makes it a versatile building block in organic synthesis. The compound is noted to have moderate solubility in organic solvents and is sparingly soluble in water.[1]

Chemical Structure:

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The available information is qualitative, indicating its general solubility behavior. The following table summarizes the known qualitative solubility in common organic solvents.

| Solvent | CAS Number | Polarity Index | Qualitative Solubility |

| Water | 7732-18-5 | 10.2 | Sparingly Soluble[1] |

| Common Organic Solvents | - | - | Moderately Soluble[1] |

| Acetone | 67-64-1 | 5.1 | Expected to be soluble |

| Ethanol | 64-17-5 | 4.3 | Expected to be soluble |

| Methanol | 67-56-1 | 5.1 | Expected to be soluble |

| Dichloromethane (DCM) | 75-09-2 | 3.1 | Expected to be soluble |

| Ethyl Acetate | 141-78-6 | 4.4 | Expected to be soluble |

| Toluene | 108-88-3 | 2.4 | Expected to be soluble |

| Hexane | 110-54-3 | 0.1 | Expected to have low solubility |

Note: "Expected to be soluble" is an inference based on the compound's "moderate solubility in organic solvents" and the general principle of "like dissolves like." Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This protocol is adapted from established methods for similar compounds and can be implemented in a standard laboratory setting.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Drying oven

-

Centrifuge (optional)

3.2. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

References

Spectroscopic Profile of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a combination of known physicochemical properties, predicted spectroscopic characteristics, and data from closely related structural isomers and analogues. This approach offers a robust framework for the characterization and identification of the target molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 117519-08-1) are summarized in the table below. This data is essential for sample handling, storage, and preparation for spectroscopic analysis.[1][2]

| Property | Value |

| CAS Number | 117519-08-1 |

| Molecular Formula | C₆H₂ClF₃N₂O₂ |

| Molecular Weight | 226.54 g/mol [1] |

| Appearance | Light yellow to yellow solid/liquid[1][2] |

| Melting Point | Approximately 85-87°C[1] |

| Boiling Point | 242°C[2] |

| Density | 1.618 g/cm³[2] |

| pKa (Predicted) | -7.04 ± 0.10[1] |

| Storage Temperature | 2-8°C under inert gas[2] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two aromatic protons are expected in the ¹H NMR spectrum, and six distinct carbon signals are anticipated in the ¹³C NMR spectrum. The electron-withdrawing nature of the nitro, chloro, and trifluoromethyl groups will significantly influence the chemical shifts, generally pushing signals downfield.

¹H NMR Data of a Structural Isomer: 2-Chloro-6-(trifluoromethyl)pyridine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format in the search results. | Aromatic Protons |

Note: Specific peak assignments and coupling constants for 2-Chloro-6-(trifluoromethyl)pyridine were not detailed in the provided search results but a spectrum is available for reference.[3]

¹³C NMR Data of a Structural Isomer: 2-Chloro-6-(trifluoromethyl)pyridine

| Chemical Shift (ppm) |

| Data not available in a quantitative format in the search results. |

Note: A spectrum for 2-Chloro-6-(trifluoromethyl)pyridine is available for reference.[4]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the C-Cl, C-F, N-O (nitro group), and aromatic C=C and C-H bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| N-O Asymmetric Stretch (NO₂) | 1550 - 1500 |

| N-O Symmetric Stretch (NO₂) | 1350 - 1300 |

| C-F Stretch (CF₃) | 1350 - 1150 |

| C-Cl Stretch | 850 - 550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of the molecular weight and elemental composition. Electron ionization (EI) is a common technique for such compounds.

Mass Spectrometry Data of a Structural Isomer: 2-Chloro-4-(trifluoromethyl)pyridine

| m/z | Interpretation |

| 181 | Molecular Ion [M]⁺ |

| 146 | [M-Cl]⁺ |

| 112 | [M-CF₃]⁺ |

Note: This data is for the isomer 2-Chloro-4-(trifluoromethyl)pyridine and serves as an example of the expected fragmentation pattern.[5] For this compound, the molecular ion peak would be expected at m/z 226.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[6] Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans and an appropriate relaxation delay to ensure all carbon signals are observed, particularly quaternary carbons.[7]

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid directly onto the ATR crystal.[8] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[9]

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction : For a volatile solid, direct insertion probe or gas chromatography (GC-MS) can be used. The sample is heated in a vacuum to promote vaporization.[10]

-

Ionization : Electron Impact (EI) is a standard method where high-energy electrons bombard the gaseous sample molecules, causing ionization and fragmentation.[11]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of the target molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloro-3-Nitro-6-Trifluoromethyl Pyridine CAS#: 117519-08-1 [m.chemicalbook.com]

- 3. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]

- 5. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. amherst.edu [amherst.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the compound's spectral characteristics, supported by structured data, detailed experimental protocols, and logical visualizations. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar substituted pyridine compounds containing chloro, nitro, and trifluoromethyl functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | Doublet | ~8-9 |

| H-5 | 7.8 - 8.0 | Doublet | ~8-9 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |

| C-2 | 148 - 152 | Singlet |

| C-3 | 145 - 149 | Singlet |

| C-4 | 138 - 142 | Doublet |

| C-5 | 120 - 124 | Doublet |

| C-6 | 149 - 153 (quartet due to C-F coupling) | Quartet |

| -CF₃ | 118 - 122 (quartet due to C-F coupling) | Quartet |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for a wide range of organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be utilized to aid dissolution if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with the sample's identification details.

II. NMR Instrument Setup and Data Acquisition

-

Instrument Setup:

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192, to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of NMR Data Relationships

The following diagram illustrates the logical connection between the molecular structure of this compound and its predicted NMR signals.

Technical Guide: Spectroscopic Analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this paper presents predicted data based on the analysis of its functional groups and fragmentation patterns of structurally related molecules. This guide offers detailed, adaptable experimental protocols for acquiring spectral data and illustrates the analytical workflow and data interpretation logic through diagrams. The objective is to equip researchers with a foundational understanding for the structural elucidation and quality control of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the pyridine ring, suggests a unique electronic and chemical profile. Accurate structural confirmation is paramount for its application and is typically achieved through a combination of spectroscopic techniques.

This guide focuses on two primary methods for structural analysis: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns, which further aids in structural confirmation.

Predicted FT-IR Spectral Data

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic infrared absorption bands for this compound are summarized in the table below, based on established group frequency correlations.[1][2][3][4]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aromatic C=C and C=N | Ring Stretching | 1600-1475 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360-1340 | Strong |

| C-F (Trifluoromethyl) | Stretching | 1300-1100 | Strong |

| C-Cl | Stretching | 800-600 | Strong |

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (Molecular Formula: C₆H₂ClF₃N₂O₂, Molecular Weight: 226.54 g/mol ), electron ionization (EI) is a common method.[5][6] The predicted fragmentation pattern is based on the known behavior of nitroaromatics, chlorinated aromatics, and compounds containing trifluoromethyl groups.[7][8]

A strong molecular ion peak is expected due to the stability of the aromatic ring.[9][10] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[8][11][12][13] The presence of a trifluoromethyl group can lead to the loss of a CF₃ radical (69 Da).[7]

Table of Predicted Mass Fragments:

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 226/228 | [C₆H₂ClF₃N₂O₂]⁺ (Molecular Ion) | - |

| 196/198 | [C₆H₂ClF₃N₂O]⁺ | NO |

| 180/182 | [C₆H₂ClF₃N]⁺ | NO₂ |

| 157 | [C₅H₂ClN₂O₂]⁺ | CF₃ |

| 145/147 | [C₅H₂ClFN]⁺ | NO₂, CO |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate intensity ratio of 3:1.

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and mass spectra for a solid organic compound like this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond crystal), is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. For EI, a standard ionization energy of 70 eV is typically used.

-

Sample Introduction: Introduce the sample into the ion source. For a solid, a direct insertion probe can be used, or if dissolved, it can be introduced via a gas chromatograph (GC-MS).

-

Ionization and Fragmentation: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

Caption: General workflow for spectroscopic analysis.

Logical Relationship for Structural Confirmation

Caption: Logic of structural confirmation via spectroscopy.

Conclusion

References

- 1. IR Group Frequencies [owl.umass.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. This compound | 117519-08-1 [sigmaaldrich.com]

- 6. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Pyridine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the pyridine ring profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and potential applications, particularly in the realms of medicinal chemistry and agrochemicals. This guide provides a comprehensive analysis of the electron-withdrawing effects of the trifluoromethyl group on the pyridine core, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the pyridine ring and, most notably, the availability of the lone pair of electrons on the nitrogen atom. This decreased electron density is the primary driver for the observed changes in the physicochemical properties of trifluoromethylpyridines.[1][2]

Unlike some substituents, the trifluoromethyl group does not participate in resonance donation of electrons (+R) and is considered to have a negligible resonance effect. Its influence is almost entirely inductive, making it a valuable tool for systematically tuning the electronic character of the pyridine ring.[3]

Quantitative Assessment of Electron-Withdrawing Effects

The electron-withdrawing strength of the trifluoromethyl group can be quantified using several parameters, including pKa values and Hammett constants.

Impact on Pyridine Basicity (pKa)

The most direct measure of the electron-withdrawing effect on the pyridine nitrogen is the significant decrease in its basicity, as reflected in the lower pKa values of its conjugate acids (pyridinium ions) compared to unsubstituted pyridine. The position of the CF₃ group on the ring dictates the magnitude of this effect.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | [Data not available in search results] |

| 3-(Trifluoromethyl)pyridine | [Data not available in search results] |

| 4-(Trifluoromethyl)pyridine | [Data not available in search results] |

| Note: While the search results confirm the electron-withdrawing nature of the CF₃ group and its effect on basicity, specific experimental pKa values for the three isomers were not found in a comparative table. |

The expected trend in basicity is: Pyridine > 3-(Trifluoromethyl)pyridine > 4-(Trifluoromethyl)pyridine > 2-(Trifluoromethyl)pyridine. The 2- and 4-positions are in direct conjugation with the nitrogen atom, leading to a more pronounced decrease in electron density and thus lower basicity. The ortho-effect of the 2-substituted CF₃ group, including potential steric hindrance to protonation, may result in it being the least basic.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on a reaction center.[4] The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of a given reaction to substituent effects. For the protonation of pyridines, a positive ρ value of 5.94 has been reported, indicating that the reaction is highly sensitive to the electronic effects of substituents.[5]

The Hammett constant for the trifluoromethyl group is generally positive, indicating its electron-withdrawing nature. For substitution on a benzene ring, the following values are widely accepted:

| Substituent | σ_meta_ | σ_para_ |

| -CF₃ | 0.43 | 0.54 |

Source:[6]

These values provide a good approximation for the electronic effects on the 3- and 4-positions of the pyridine ring, respectively. The σ value for the 2-position is more complex due to the proximity to the nitrogen atom and potential steric and field effects.

Spectroscopic Evidence of Electron Withdrawal

Spectroscopic techniques, particularly ¹⁹F NMR, provide direct evidence of the electronic environment of the trifluoromethyl group and its influence on the pyridine ring.

¹⁹F NMR Chemical Shifts

The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic environment.[7] Electron-withdrawing interactions deshield the fluorine nuclei, resulting in a downfield shift (less negative ppm values) in the ¹⁹F NMR spectrum.

| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | CDCl₃ | -66.3 |

| 3-(Trifluoromethyl)pyridine | [Data not available in search results] | [Data not available in search results] |

| 4-(Trifluoromethyl)pyridine | CDCl₃ | [Data not available in search results] |

Source:[8] Note: A comprehensive, comparative dataset for all three isomers in the same solvent was not available in the search results.

The chemical shift provides a valuable probe to assess the electronic communication between the trifluoromethyl group and the pyridine ring.

Experimental Protocols

Accurate determination of the quantitative data presented above relies on precise experimental methodologies. The following sections detail the protocols for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak bases like pyridines.[2]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of the trifluoromethylpyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Place a known volume of the trifluoromethylpyridine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized strong acid titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa by UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore and can be performed with smaller sample quantities.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 7 for trifluoromethylpyridines).

-

Prepare a stock solution of the trifluoromethylpyridine in a suitable solvent (e.g., methanol or water).

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant amount of the pyridine stock solution to a cuvette to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the protonated (acidic solution) and deprotonated (neutral/basic solution) forms of the pyridine.

-

Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

¹⁹F NMR Spectroscopy

¹⁹F NMR provides valuable information about the electronic environment of the trifluoromethyl group.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the trifluoromethylpyridine sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene or hexafluorobenzene) if precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Set the spectrometer to the ¹⁹F nucleus frequency.

-

Optimize the spectral width to encompass the expected chemical shift range of the trifluoromethyl group.

-

Commonly, proton decoupling is applied to simplify the spectrum and remove ¹H-¹⁹F couplings.

-

-

Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and reference the chemical shifts to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).

-

Integrate the signals if quantitative analysis is needed.

-

Caption: General workflow for ¹⁹F NMR spectroscopy.

Implications for Drug Development and Scientific Research

The strong electron-withdrawing nature of the trifluoromethyl group has significant consequences for the application of trifluoromethylpyridines in drug discovery and other research areas:

-

Modulation of pKa: The ability to precisely tune the basicity of the pyridine nitrogen is crucial for optimizing the pharmacokinetic properties of a drug candidate, such as its solubility, absorption, and interaction with biological targets.

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug molecule.

-

Enhanced Binding Affinity: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can alter its interactions with biological targets, potentially leading to stronger binding through dipole-dipole or other electrostatic interactions.[5]

-

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conclusion

The trifluoromethyl group is a powerful and predictable electron-withdrawing group that significantly modulates the properties of the pyridine ring. Its strong inductive effect leads to a marked decrease in basicity, a phenomenon that can be quantified through pKa measurements and Hammett constants. Spectroscopic techniques, particularly ¹⁹F NMR, offer a direct probe into the electronic environment of the CF₃ group. A thorough understanding of these effects, supported by robust experimental data, is essential for the rational design of novel pharmaceuticals, agrochemicals, and functional materials incorporating the trifluoromethylpyridine scaffold. Further research to establish a comprehensive and comparative dataset of pKa values and Hammett constants for all three isomers of trifluoromethylpyridine is warranted to facilitate more precise structure-activity relationship studies.

References

- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Reactivity of Chloronitropyridines with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the reactivity of chloronitropyridines with a diverse range of nucleophiles. A core focus is placed on the governing principles of the Nucleophilic Aromatic Substitution (S"N"Ar) mechanism, regioselectivity, and the kinetic factors that are paramount in the synthesis of functionalized pyridine derivatives, which are key building blocks in medicinal chemistry and materials science.

Core Principles: The S"N"Ar Mechanism

The reaction between chloronitropyridines and nucleophiles predominantly proceeds via the Nucleophilic Aromatic Substitution (S"N"Ar) mechanism. This process is initiated by the nucleophilic attack on an electron-deficient carbon atom of the pyridine ring, which is activated by the potent electron-withdrawing nitro group. This initial attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a critical determinant of the reaction rate. In a subsequent, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

The pyridine ring itself is inherently electron-deficient, and the addition of a nitro group further enhances its electrophilicity, making it highly susceptible to nucleophilic attack.[1] This activation is crucial for the displacement of the chloro substituent.

Caption: General mechanism of the S"N"Ar reaction.

Regioselectivity: A Decisive Factor in Synthesis

A critical aspect of the reactivity of dichloronitropyridines is the regioselectivity of the nucleophilic attack, determining which chlorine atom is preferentially substituted. This selectivity is primarily governed by the electronic stabilization of the resulting Meisenheimer intermediate.

For instance, in the case of 2,4-dichloro-5-nitropyridine, nucleophilic attack is strongly favored at the C4 position.[2] This preference is attributed to the superior delocalization of the negative charge in the Meisenheimer complex formed upon C4 attack. The charge can be effectively delocalized onto the oxygen atoms of the para-nitro group, leading to a more stable, lower-energy intermediate compared to the intermediate formed from attack at the C2 position.[2] This inherent selectivity makes 2,4-dichloro-5-nitropyridine a valuable precursor for the regioselective synthesis of 4-substituted-2-chloro-5-nitropyridine derivatives.[2]

Caption: Regioselectivity in the amination of 2,4-dichloro-5-nitropyridine.

Quantitative Data on Reactivity

The efficiency of the S"N"Ar reaction on chloronitropyridines is highly dependent on the nucleophile's nature and the specific isomer of the chloronitropyridine. The following tables summarize representative yields for the reaction of 2-chloro-5-nitropyridine with various amines.

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |

| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |

| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |

| p-Methoxyaniline | N-(4-Methoxyphenyl)-5-nitropyridine | DMF | K₂CO₃ | 100 | 5 | ~88 |

| Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | Ethanol | Et₃N | Reflux | 4 | ~93 |

Note: Yields are representative and can vary based on the specific reaction scale and purification method.[3]

Kinetic studies on the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with a series of aryloxide ions in methanol have shown good linear relationships between the logarithm of the second-order rate constant (log k₂) and both Hammett σ° values and pKₐ values.[4] This indicates that the reactions proceed through the formation of a Meisenheimer σ-complex intermediate and exhibit a significant degree of bond formation in the transition state.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted nitropyridines via S"N"Ar reactions.

Protocol 1: General Procedure for S"N"Ar with Aliphatic Amines in Ethanol

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.[3]

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

Amine (e.g., piperidine, morpholine) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol to a concentration of approximately 0.2 M.

-

Add the aliphatic amine (1.1 equiv) and triethylamine (1.2 equiv) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for S"N"Ar with Primary Amines in Isopropanol/Water

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with primary amines such as benzylamine.[3]

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.0 equiv)

-

Isopropanol (IPA)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

-

Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: A typical experimental workflow for an S"N"Ar reaction.

Conclusion

The nucleophilic aromatic substitution of chloronitropyridines is a robust and versatile method for the synthesis of a wide array of functionalized heterocyclic compounds. A comprehensive understanding of the underlying S"N"Ar mechanism, the factors governing regioselectivity, and the kinetics of the reaction is essential for the rational design of synthetic routes to novel molecules with potential applications in drug discovery and materials science. The provided data and protocols serve as a valuable resource for researchers in these fields.

References

Navigating the Synthesis and Handling of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for professionals in research and development who require detailed technical information to ensure safe and effective use of this compound.

Compound Profile and Properties

This compound is a halogenated, nitrated pyridine derivative with the chemical formula C₆H₂ClF₃N₂O₂.[1][2] Its trifluoromethyl group significantly influences its chemical properties, including its reactivity and biological activity, making it a valuable building block in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that reported values may vary between suppliers and should be confirmed with a certificate of analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 226.54 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid or solid | [1][5] |

| Boiling Point | 242 °C | [5] |

| Melting Point | ~85-87 °C | [1] |

| Density | 1.618 g/cm³ | [5] |

| Flash Point | 100 °C | [5] |

| pKa | -7.04 ± 0.10 (Predicted) | [1][5] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [5] |

Safety and Handling

Proper handling of this compound is crucial to ensure personnel safety and prevent environmental contamination. The following guidelines are based on available safety data sheets for this compound and structurally similar chemicals.

Hazard Identification

This compound is considered hazardous. Key hazard statements include:

-

Harmful if swallowed.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this chemical.

Caption: Recommended Personal Protective Equipment workflow.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician. | [7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [7][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [7][10] |

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and under an inert atmosphere.[5] Recommended storage temperature is between 2-8°C.[5]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Do not let the product enter drains.[8]

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.

Synthesis of this compound

A general procedure for the synthesis involves the nitration of a chlorinated trifluoromethylpyridine precursor. The following is a representative, though not exhaustive, synthetic pathway.

Caption: A generalized workflow for the synthesis of the target compound.

A documented method for the synthesis of a related isomer, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, involves the following steps:

-

Reaction Setup: To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol) in a reaction vial, slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise.[11]

-

Catalysis: Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.[11]

-

Reaction: Stir the reaction mixture at 100°C for 10 hours.[11]

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.[11]

-

Extraction: Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.[11]

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[11] The product can be used in the next step without further purification.[11]

Role in Drug Development and Research

This compound and its isomers are valuable intermediates in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][12] The presence of three distinct functional groups (chloro, nitro, and trifluoromethyl) on the pyridine ring provides multiple reaction sites for further chemical transformations.[13] This allows for the construction of diverse molecular scaffolds, which is a key aspect of modern drug discovery.[3][13]

The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly improve the pharmacological profile of a drug candidate.[3] Its introduction into a molecule can lead to enhanced efficacy, selectivity, and metabolic stability.[3][4] While specific drugs synthesized directly from this compound are not widely publicized, the importance of trifluoromethylated pyridine intermediates in the synthesis of active pharmaceutical ingredients is well-established.[14][15]

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in the fields of drug development and agrochemical synthesis. Its handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. The synthetic routes to this compound and its isomers involve well-established organic chemistry principles but demand careful execution and purification. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [oakwoodchemical.com]

- 3. jelsciences.com [jelsciences.com]

- 4. pubs.acs.org [pubs.acs.org]